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Compound of Interest

Compound Name: BOC-L-Phenylalanine-13C

Cat. No.: B558238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-tert-butoxycarbonyl-L-phenylalanine (BOC-L-Phenylalanine) is a pivotal intermediate in

synthetic organic chemistry, particularly in peptide synthesis and the development of

peptidomimetics. The tert-butoxycarbonyl (BOC) protecting group is instrumental in selectively

masking the amine functionality of phenylalanine, allowing for controlled peptide bond

formation. Accurate characterization of this compound is critical to ensure purity and structural

integrity for subsequent synthetic steps. Carbon-13 Nuclear Magnetic Resonance (13C NMR)

spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules, providing detailed information about the carbon skeleton. These application notes

provide the expected 13C NMR chemical shifts for BOC-L-Phenylalanine and a detailed

protocol for sample preparation and data acquisition.

Expected 13C NMR Chemical Shifts
The 13C NMR spectrum of BOC-L-Phenylalanine exhibits distinct signals corresponding to

each unique carbon atom in the molecule. The expected chemical shifts, based on spectral

data and predictive models, are summarized in Table 1. These values are typically reported in

parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS). The

solvent used for analysis can influence the chemical shifts; the data presented here are for

spectra acquired in deuterated chloroform (CDCl3).
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Table 1: Expected 13C NMR Chemical Shifts for BOC-L-Phenylalanine in CDCl3

Carbon Atom Assignment
Expected Chemical Shift
(ppm)

Description of Carbon
Environment

C=O (Carboxylic Acid) ~ 175 - 177
Carbonyl carbon of the

carboxylic acid group.

C=O (BOC Group) ~ 155 - 156

Carbonyl carbon of the tert-

butoxycarbonyl protecting

group.

C (Aromatic Quaternary) ~ 136 - 137

Quaternary carbon of the

phenyl ring attached to the

benzyl group.

CH (Aromatic) ~ 129 - 130
Methine carbons of the phenyl

ring (ortho and meta positions).

CH (Aromatic) ~ 128 - 129
Methine carbons of the phenyl

ring (ortho and meta positions).

CH (Aromatic) ~ 126 - 127
Methine carbon of the phenyl

ring (para position).

C (BOC Quaternary) ~ 80 - 81
Quaternary carbon of the tert-

butyl group.

α-CH ~ 54 - 55
Alpha-carbon of the amino

acid backbone.

β-CH2 ~ 38 - 39
Beta-carbon (benzyl CH2) of

the amino acid side chain.

CH3 (BOC) ~ 28 - 29
Methyl carbons of the tert-butyl

group.
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To aid in the interpretation of the 13C NMR data, a structural diagram of BOC-L-Phenylalanine

with numbered carbon atoms corresponding to the assignments in Table 1 is provided below.
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Caption: Structure of BOC-L-Phenylalanine with key carbon groups for 13C NMR assignment.

Experimental Protocol for 13C NMR Spectroscopy
This section provides a detailed methodology for the acquisition of a high-quality 13C NMR

spectrum of BOC-L-Phenylalanine.

1. Sample Preparation

Materials:

BOC-L-Phenylalanine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b558238?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deuterated chloroform (CDCl3) of high purity (≥99.8 atom % D)

5 mm NMR tubes

Pipettes

Vortex mixer

Filter (e.g., glass wool or a syringe filter)

Procedure:

Weigh approximately 20-30 mg of BOC-L-Phenylalanine directly into a clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl3 to the vial.

Gently vortex the mixture until the sample is completely dissolved.

If any particulate matter is visible, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean 5 mm NMR tube.

Ensure the height of the solution in the NMR tube is sufficient for the spectrometer's probe

(typically around 4-5 cm).

Cap the NMR tube securely.

2. NMR Data Acquisition

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband

probe.

Typical Acquisition Parameters:

Pulse Program: A standard 1D 13C experiment with proton decoupling (e.g., zgpg30 or a

similar pulse sequence).

Solvent: CDCl3
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Temperature: 298 K (25 °C)

Spectral Width: 0 to 200 ppm

Acquisition Time (AQ): 1.0 - 2.0 seconds. A longer acquisition time can improve resolution.

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for the quantitative

observation of quaternary carbons, which have longer relaxation times.

Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample

concentration and the desired signal-to-noise ratio. Due to the low natural abundance of

13C, a larger number of scans is typically required compared to 1H NMR.

Decoupling: Broadband proton decoupling during acquisition to simplify the spectrum to

singlets for each carbon.

3. Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.

Apply a baseline correction to obtain a flat baseline across the spectrum.

Reference the spectrum by setting the CDCl3 solvent peak to its known chemical shift (δ

77.16 ppm).

Integrate the peaks if relative intensities are of interest, although standard 13C NMR is not

inherently quantitative without specific experimental setups.

Assign the peaks based on the expected chemical shifts provided in Table 1 and comparison

with literature data or predictive software.
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The following diagram illustrates the logical flow of the experimental process for obtaining and

analyzing the 13C NMR spectrum of BOC-L-Phenylalanine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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